molecular formula C16H12ClFOS B13097217 2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13097217
M. Wt: 306.8 g/mol
InChI Key: XNNKTGJIOOIGLC-UHFFFAOYSA-N
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Description

2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 3-chloro-5-fluorophenyl group via a 3-oxopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-fluorobenzaldehyde with a thiol compound under controlled conditions to form the thiobenzaldehyde derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde moiety with a 3-chloro-5-fluorophenyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H12ClFOS

Molecular Weight

306.8 g/mol

IUPAC Name

2-[3-(3-chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12ClFOS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-3-1-2-4-12(11)10-20/h1-4,7-10H,5-6H2

InChI Key

XNNKTGJIOOIGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C=S

Origin of Product

United States

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